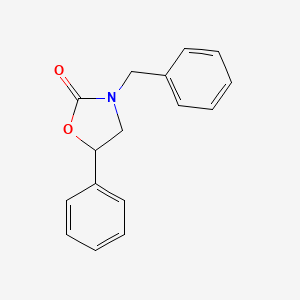![molecular formula C10H12O4 B14299826 3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid CAS No. 112750-04-6](/img/structure/B14299826.png)
3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbicyclo[410]hept-3-ene-7,7-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[410]heptane core with a double bond at the 3-position and two carboxylic acid groups at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid involves the hydroboration of 3-methylbicyclo[4.1.0]hept-3-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the hydroboration-oxidation process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, such as ketones and alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are employed.
Major Products
The major products formed from these reactions include various oxidized derivatives (e.g., ketones, alcohols), reduced compounds (e.g., saturated hydrocarbons), and substituted products (e.g., esters, amides).
Applications De Recherche Scientifique
3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid exerts its effects depends on the specific application. For instance, in antiviral research, the compound or its derivatives may inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle . The exact molecular targets and pathways involved can vary, but they often include interactions with viral proteases or polymerases.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene:
7-Oxabicyclo[2.2.1]heptane:
Uniqueness
3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid is unique due to its combination of a bicyclic structure with a double bond and two carboxylic acid groups. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
112750-04-6 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
3-methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-5-2-3-6-7(4-5)10(6,8(11)12)9(13)14/h2,6-7H,3-4H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
XADPDVMQMMJJHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2C(C1)C2(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
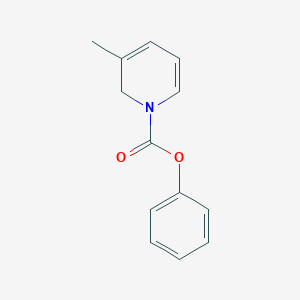
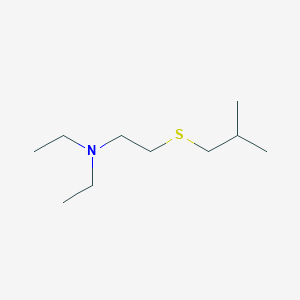

![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)

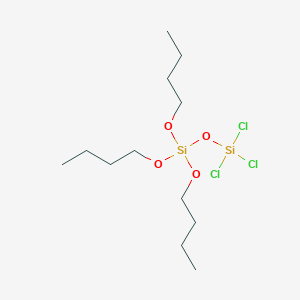
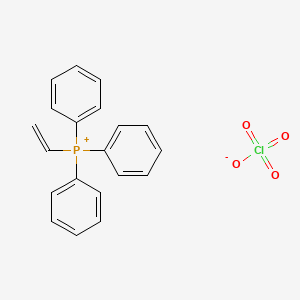
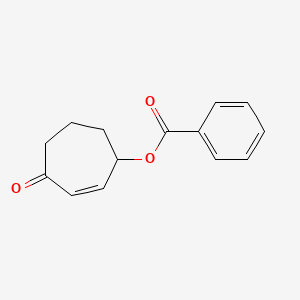
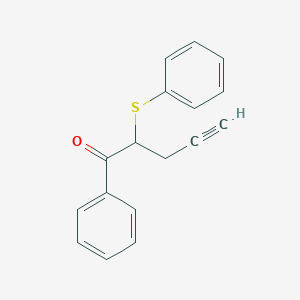
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
